Octanoyl coenzyme A lithium salt hydrate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of octanoyl coenzyme A lithium salt hydrate involves the reaction of octanoic acid with coenzyme A in the presence of lithium ions. The reaction typically occurs under controlled conditions to ensure high purity and yield. The process involves the following steps:
- Activation of octanoic acid to form octanoyl adenylate.
- Reaction of octanoyl adenylate with coenzyme A to form octanoyl coenzyme A.
- Addition of lithium ions to stabilize the compound and form the lithium salt hydrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards. The compound is typically produced in powder form and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
Octanoyl coenzyme A lithium salt hydrate undergoes various chemical reactions, including:
Acylation: It acts as a donor molecule for the acylation of peptides and proteins.
Hydrolysis: The compound can be hydrolyzed to release octanoic acid and coenzyme A.
Common Reagents and Conditions
Acylation: The acylation reactions typically occur in the presence of enzymes such as ghrelin O-acyltransferase.
Hydrolysis: Hydrolysis reactions can be catalyzed by acids or bases under controlled conditions.
Major Products Formed
Acylation: The major products are acylated peptides or proteins.
Hydrolysis: The major products are octanoic acid and coenzyme A.
Scientific Research Applications
Octanoyl coenzyme A lithium salt hydrate has a wide range of applications in scientific research:
Chemistry: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Biology: The compound is crucial in research on metabolic pathways and energy balance.
Medicine: It is used in drug metabolism studies and the development of therapeutic agents.
Mechanism of Action
Octanoyl coenzyme A lithium salt hydrate functions as an acyl group carrier. It donates the octanoyl group to target molecules, a process catalyzed by enzymes such as ghrelin O-acyltransferase. This acylation modifies the structure and function of the target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Hexanoyl coenzyme A lithium salt hydrate
- Decanoyl coenzyme A monohydrate
- Palmitoyl coenzyme A lithium salt
- Butyryl coenzyme A lithium salt hydrate
- Lauroyl coenzyme A lithium salt
- Myristoyl coenzyme A lithium salt
- Stearoyl coenzyme A lithium salt
- Acetyl coenzyme A lithium salt
- Acetoacetyl coenzyme A sodium salt hydrate
- Coenzyme A trilithium salt
Uniqueness
Octanoyl coenzyme A lithium salt hydrate is unique due to its medium-chain fatty acid structure, which allows it to participate in specific biochemical processes such as the acylation of ghrelin. This specificity makes it a valuable tool in research focused on metabolic regulation and energy balance .
Properties
IUPAC Name |
lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[3-hydroxy-2,2-dimethyl-4-[[3-(2-octanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50N7O17P3S.Li.H2O/c1-4-5-6-7-8-9-20(38)57-13-12-31-19(37)10-11-32-27(41)24(40)29(2,3)15-50-56(47,48)53-55(45,46)49-14-18-23(52-54(42,43)44)22(39)28(51-18)36-17-35-21-25(30)33-16-34-26(21)36;;/h16-18,22-24,28,39-40H,4-15H2,1-3H3,(H,31,37)(H,32,41)(H,45,46)(H,47,48)(H2,30,33,34)(H2,42,43,44);;1H2/q;+1;/p-1/t18-,22-,23-,24?,28-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMFNYZOJIHQV-WLJQAKOVSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H51LiN7O18P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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